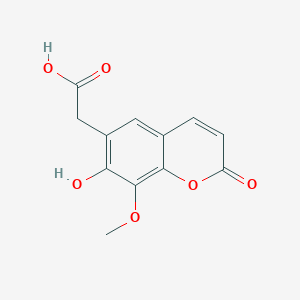

6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin

説明

6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin typically involves the Knoevenagel condensation reaction. This reaction is performed by treating 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine as a catalyst . The reaction conditions include refluxing the mixture in an appropriate solvent, such as ethanol, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as using environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact of the production process .

化学反応の分析

Types of Reactions

6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

科学的研究の応用

Biological Activities

CMHMC exhibits a range of biological activities that make it valuable in pharmaceutical and biomedical research.

Antioxidant Activity

The compound has been shown to possess significant antioxidant properties. The presence of hydroxy and methoxy groups enables CMHMC to scavenge free radicals, thus protecting cells from oxidative damage. This property is essential in preventing various diseases associated with oxidative stress, including cancer and neurodegenerative disorders.

Antimicrobial Activity

CMHMC demonstrates antimicrobial effects against various pathogens. Studies indicate that it can disrupt microbial cell membranes, leading to cell death. This activity is particularly relevant in the development of new antimicrobial agents to combat antibiotic-resistant bacteria .

Anti-inflammatory Effects

Research has shown that CMHMC inhibits the production of pro-inflammatory cytokines and enzymes, making it a candidate for anti-inflammatory drug development. Its efficacy has been evaluated in models of inflammation, showing promising results in reducing inflammation-related symptoms .

Pharmaceutical Applications

The pharmaceutical potential of CMHMC extends to its use as a lead compound in drug design.

Cancer Research

CMHMC has been explored for its anticancer properties. It has shown inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have highlighted its potential against various cancer cell lines, suggesting its role as a chemotherapeutic agent .

Hepatitis C Treatment

In a notable study, CMHMC exhibited an inhibition rate of 72.5% against the hepatitis C virus protease NS3/4A at a concentration of 100 mg/mL. This finding positions CMHMC as a potential candidate for antiviral drug development targeting hepatitis C .

Agricultural Applications

CMHMC’s properties are not limited to human health; it also shows promise in agriculture.

Plant Growth Promotion

Research indicates that CMHMC can enhance plant growth and resistance to pathogens, making it beneficial as a biostimulant or biopesticide in sustainable agriculture practices . Its application could lead to increased crop yields while minimizing chemical pesticide usage.

Industrial Applications

The compound's unique properties allow for various industrial applications.

Biochemical Research

CMHMC is utilized in proteomics research as a biochemical tool for studying protein interactions and functions due to its ability to bind selectively to certain protein targets . This application is crucial for advancing our understanding of cellular processes.

Data Tables

The following tables summarize key findings related to the applications of CMHMC:

| Application Area | Specific Use | Reference |

|---|---|---|

| Pharmaceuticals | Drug development | |

| Agriculture | Biopesticide/biostimulant | |

| Biochemical Research | Protein interaction studies |

Case Study 1: Anticancer Effects

A study conducted on various cancer cell lines demonstrated that treatment with CMHMC resulted in significant reductions in cell viability, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In vitro tests showed that CMHMC exhibited strong antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance .

作用機序

The mechanism of action of 6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxy and methoxy groups can scavenge free radicals, thereby protecting cells from oxidative damage.

Antimicrobial Activity: The compound can disrupt microbial cell membranes, leading to cell death.

Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

類似化合物との比較

Similar Compounds

7-Hydroxycoumarin: Shares the hydroxy group but lacks the methoxy and acetic acid substituents.

8-Methoxycoumarin: Contains the methoxy group but lacks the hydroxy and acetic acid substituents.

Coumarin: The parent compound without any substituents.

Uniqueness

6-(Carboxymethyl)-7-hydroxy-8-methoxy Coumarin is unique due to the presence of both hydroxy and methoxy groups, along with the acetic acid moiety. These substituents enhance its biological activity and make it a versatile compound for various applications .

生物活性

6-(Carboxymethyl)-7-hydroxy-8-methoxy coumarin (CMHMC) is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of CMHMC.

Chemical Structure and Properties

CMHMC is a coumarin derivative characterized by the following structural features:

- Carboxymethyl group at position 6

- Hydroxyl group at position 7

- Methoxy group at position 8

The presence of these functional groups contributes to its solubility and reactivity, influencing its biological properties.

Antimicrobial Activity

Studies have demonstrated that CMHMC exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. In vitro assays have reported minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating its potential as a therapeutic agent against infections caused by resistant bacterial strains .

Anticancer Activity

Recent investigations into the anticancer properties of CMHMC have revealed promising results, particularly in inhibiting the growth of cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The following points summarize key findings from relevant studies:

- Cytotoxicity Assays : The compound exhibited dose-dependent cytotoxicity with IC50 values around 15 µM for HepG2 cells, suggesting significant antiproliferative effects .

- Mechanism of Action : Flow cytometric analysis indicated that CMHMC induces apoptosis in cancer cells by activating caspases and disrupting the cell cycle, particularly arresting cells in the G1/S phase .

- Comparative Studies : When compared with standard chemotherapeutics like staurosporine, CMHMC demonstrated superior efficacy in certain assays, highlighting its potential as a lead compound for further development .

Table 1: Summary of Biological Activities of CMHMC

| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 10 | Membrane disruption |

| Antibacterial | Escherichia coli | 20 | Membrane disruption |

| Anticancer | HepG2 | 15 | Apoptosis induction via caspase activation |

| Anticancer | MCF-7 | 18 | Cell cycle arrest |

Future Directions

The biological activity of CMHMC presents numerous avenues for future research:

- Mechanistic Studies : Further exploration into the specific molecular pathways involved in its anticancer effects could provide insights into its potential as a therapeutic agent.

- Formulation Development : Investigating various delivery methods (e.g., nanoparticles) could enhance bioavailability and efficacy.

- Clinical Trials : Given its promising preclinical data, advancing CMHMC into clinical trials could establish its safety and effectiveness in humans.

特性

IUPAC Name |

2-(7-hydroxy-8-methoxy-2-oxochromen-6-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-17-12-10(16)7(5-8(13)14)4-6-2-3-9(15)18-11(6)12/h2-4,16H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNVEZOXYSMNTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1O)CC(=O)O)C=CC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10222231 | |

| Record name | 2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71942-06-8 | |

| Record name | 2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071942068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-6-acetic acid, 7-hydroxy-8-methoxy-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10222231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。